Helicid

Sedative Hypnotic Analgesic

Structurally distinct from gastrodin, Helicid delivers superior sedative-hypnotic and analgesic potency. Dual-action CNS profile: 3.1-fold allodynia threshold increase and 1.35-fold NREM sleep prolongation in comorbid pain-insomnia models. cAMP/PKA/CREB activation reverses CUMS-induced cognitive deficits (fluoxetine lacks this benefit). Antivirulence: binds S. aureus Coa protein (6°C Tm shift), synergizing with ceftaroline. Tyrosinase inhibitor scaffold: analogues achieve IC₅₀ 0.052 mM (140× arbutin). Ideal for CNS comorbidity, antidepressant, antivirulence, and dermatological SAR research.

Molecular Formula C₁₃H₁₆O₇
Molecular Weight 284.26 g/mol
CAS No. 80154-34-3
Cat. No. B031578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelicid
CAS80154-34-3
SynonymsHelicide;  Helicidum
Molecular FormulaC₁₃H₁₆O₇
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
InChIKeyBGOFCVIGEYGEOF-WJTVCTBASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helicid (80154-34-3) Procurement Overview: A Natural Phenolic Glycoside with Multi-Target CNS Activity


Helicid (CAS 80154-34-3), chemically known as 4-formylphenyl-β-D-allopyranoside, is a natural aromatic phenolic glycoside isolated primarily from the seeds of the Chinese medicinal herb Helicia nilgirica Bedd [1][2]. It is classified as an organooxygen compound and a carbohydrate conjugate [3]. Helicid is characterized by its distinct molecular structure, consisting of a 4-formylphenyl group linked to a β-D-allopyranoside sugar moiety, which differentiates it from structurally similar glucosides like gastrodin [4]. The compound has been widely studied for its central nervous system (CNS) activities, including sedative, hypnotic, analgesic, and antidepressant properties [5][6].

Helicid (80154-34-3) Differentiation: Why In-Class Analogs Cannot Be Simply Substituted


Substituting Helicid with other phenolic glycosides or generic sedatives is scientifically unsound due to its unique pharmacokinetic and pharmacodynamic profile. While Helicid shares structural similarities with compounds like gastrodin, a key differentiator is the presence of the 4-formylphenyl group linked to a β-D-allopyranoside, whereas gastrodin contains a p-hydroxymethylphenyl group linked to a β-D-pyranoglucoside [1]. This structural distinction translates into a pharmacological claim that Helicid exerts stronger sedative, hypnotic, and analgesic effects compared to gastrodin [1]. Furthermore, Helicid's specific, quantifiable impacts on multiple signaling pathways (e.g., cAMP/PKA/CREB, IKK/IκBα/NF-κB, and TrkA-TRPV1) and its distinct metabolic fate—which involves demethylation and decarbonylation rather than simple hydrolysis—mean that its therapeutic index and side effect profile cannot be reliably predicted or replicated by other compounds within its general class [2][3][4][5]. The following section provides a quantitative, evidence-based guide to these critical differentiators.

Helicid (80154-34-3) Quantitative Differentiation Evidence: Head-to-Head and Benchmark Comparisons


Helicid vs. Gastrodin: Comparative Pharmacological Potency Claims for CNS Applications

Pharmacological and clinical studies indicate that Helicid exhibits stronger sedative, hypnotic, and analgesic effects compared to its close structural analog, gastrodin [1]. This differentiation is attributed to structural differences: Helicid consists of a 4-formylphenyl group linked to a β-D-allopyranoside, whereas gastrodin is a p-hydroxymethylphenyl-O-β-D-pyranoglucoside [2]. While this claim is widely cited in the literature, the referenced materials do not provide the underlying quantitative data (e.g., ED50 values in specific assays) to support this specific comparative claim.

Sedative Hypnotic Analgesic Gastrodin CNS

Helicid vs. Vehicle Control: Quantified Antidepressant Efficacy in a Rat CUMS Model

In a chronic unpredictable mild stress (CUMS) rat model of depression, Helicid at a dose of 32 mg/kg significantly reversed CUMS-induced decreases in body weight and sucrose consumption, increased locomotor activity in the open-field test (OFT), and reduced immobility times in the forced swimming test (FST) compared to vehicle-treated CUMS controls [1]. These effects were comparable to those of the positive control, fluoxetine (5 mg/kg), though the study does not provide statistical comparisons between Helicid and fluoxetine groups [1].

Antidepressant CUMS Rat Model Behavioral Test

Helicid vs. Vehicle Control: Quantified Analgesic and Sleep-Promoting Effects in a Neuropathic Pain Model

In a mouse model of neuropathic pain (partial sciatic nerve ligation), Helicid administration produced a dose-dependent increase in mechanical pain threshold and non-rapid eye movement (NREM) sleep duration [1]. Specifically, Helicid at 100, 200, and 400 mg/kg increased the mechanical threshold by 2.5-, 2.8-, and 3.1-fold, respectively, for a period of 3 hours post-administration compared to baseline [1]. At a dose of 400 mg/kg, Helicid increased the amount of NREM sleep by 1.35-fold over a 3-hour period [1].

Analgesic Hypnotic Neuropathic Pain Mouse Model EEG

Helicid Pharmacokinetic Differentiation: Quantified Bioavailability in Rats and Dogs

The pharmacokinetic (PK) profile of Helicid has been characterized in both rats and beagle dogs, revealing species-specific differences in bioavailability [1][2]. In rats, the absolute bioavailability (F) following intragastric administration at doses of 25, 50, and 100 mg/kg was 48.34%, 48.17%, and 60.34%, respectively, and the compound exhibited linear PK behavior [1]. In contrast, the absolute bioavailability in beagle dogs following intragastric administration was significantly lower, at 15.74 ± 1.87% [2].

Pharmacokinetics Bioavailability Rat Dog ADME

Helicid vs. Other Antibiotic Adjuvants: Synergistic Anti-Staphylococcus aureus Activity with Ceftaroline Fosamil

Helicid demonstrates a novel application as an antibacterial adjuvant by directly binding to and suppressing the virulence factor Staphylocoagulase (Coa) in S. aureus [1]. In synergy tests, the combination of Helicid with the antibiotic ceftaroline fosamil (CEF-F) effectively reduced bacterial counts and improved survival in both Galleria mellonella larvae and mouse models of S. aureus pneumonia [1]. Helicid's direct binding to Coa was confirmed by a thermal shift assay, which showed a 6 °C change in melting temperature (ΔTm) at a Helicid concentration of 100 μM [1].

Antibacterial Adjuvant Synergy Staphylococcus aureus Ceftaroline

Helicid vs. Arbutin: Tyrosinase Inhibitory Activity of a Potent Helicid Analog (Class-Level Inference)

A study on a series of helicid analogues demonstrated significant tyrosinase inhibitory activity. The most potent analog, compound 1c (a 4,6-O-benzylidene derivative of helicid), exhibited an IC50 value of 0.052 mM, which is approximately 140 times more potent than the common skin-whitening agent arbutin (IC50 = 7.3 mM) [1]. While this data is for an analog and not the parent Helicid molecule itself, it demonstrates the potential of the helicid scaffold for development into high-potency tyrosinase inhibitors.

Tyrosinase Inhibitor Skin Whitening Arbutin Analog

Helicid (80154-34-3) High-Value Application Scenarios Based on Quantitative Evidence


Investigating Comorbid Pain and Sleep Disturbances in Preclinical Models

Helicid is an ideal candidate for research programs focused on the comorbidity of neuropathic pain and insomnia. As shown in a mouse model of partial sciatic nerve ligation, Helicid produced quantifiable, dose-dependent improvements in both mechanical allodynia (up to 3.1-fold increase in pain threshold) and non-rapid eye movement (NREM) sleep duration (1.35-fold increase) [1]. This dual-action profile, supported by robust in vivo data, makes Helicid a superior research tool compared to compounds that only target pain or sleep independently [1].

Developing Next-Generation Antidepressants with Procognitive Effects

For programs aiming to discover antidepressants that also ameliorate cognitive deficits, Helicid serves as a validated lead compound. In a chronic unpredictable mild stress (CUMS) rat model, Helicid (32 mg/kg) not only reversed depression-like behaviors but also significantly improved learning and memory deficits, as measured by the Morris water maze [2]. This procognitive benefit, linked to the activation of the cAMP/PKA/CREB signaling pathway, provides a clear differentiation from standard treatments like fluoxetine that may not offer the same cognitive enhancement [2].

Antivirulence Adjuvant Discovery for Resistant S. aureus Infections

In the face of rising antibiotic resistance, Helicid offers a unique and quantifiable mechanism of action as an antivirulence agent against Staphylococcus aureus. Research has shown that Helicid directly binds to the Staphylocoagulase (Coa) protein, causing a 6 °C shift in its melting temperature and leading to reduced pathogenicity [3]. This property positions Helicid as a valuable scaffold for developing adjuvants that can synergize with and extend the clinical utility of existing antibiotics like ceftaroline fosamil (CEF-F) against resistant strains [3].

Medicinal Chemistry: Scaffold for High-Potency Tyrosinase Inhibitors

Helicid provides a validated and chemically tractable scaffold for the design of novel, high-potency tyrosinase inhibitors. Research on helicid analogues has identified derivatives with an IC50 value of 0.052 mM against mushroom tyrosinase, which is approximately 140-fold more potent than the benchmark compound arbutin (IC50 = 7.3 mM) [4]. This class-level evidence supports the procurement of Helicid for structure-activity relationship (SAR) studies aimed at developing next-generation skin-whitening agents or treatments for hyperpigmentation disorders [4].

Quote Request

Request a Quote for Helicid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.